(E)-2-[(2-chlorobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid
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Overview
Description
(E)-2-[(2-chlorobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of a chlorobenzoyl group and a dimethoxyphenyl group, connected through a prop-2-enoic acid backbone. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[(2-chlorobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 2,4-dimethoxybenzaldehyde.
Formation of Intermediate: The 2-chlorobenzoyl chloride reacts with an amine to form an intermediate amide.
Aldol Condensation: The intermediate amide undergoes an aldol condensation with 2,4-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[(2-chlorobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: New derivatives with substituted groups.
Scientific Research Applications
(E)-2-[(2-chlorobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-[(2-chlorobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Bromomethyl methyl ether: Used in the synthesis of complex molecules and as a reagent in organic chemistry.
Steviol glycosides: Natural sweeteners derived from Stevia rebaudiana, used in food and beverages.
Uniqueness
(E)-2-[(2-chlorobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-2-[(2-chlorobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5/c1-24-12-8-7-11(16(10-12)25-2)9-15(18(22)23)20-17(21)13-5-3-4-6-14(13)19/h3-10H,1-2H3,(H,20,21)(H,22,23)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMVWQUIFYJECS-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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